molecular formula C18H26FNO B2804323 1-Adamantyl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2310127-94-5

1-Adamantyl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No. B2804323
CAS RN: 2310127-94-5
M. Wt: 291.41
InChI Key: OAAANSWIPBXYGO-UHFFFAOYSA-N
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Description

The compound “1-Adamantyl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone” is a complex organic molecule. It contains an adamantyl group, a fluoro group, and an 8-azabicyclo[3.2.1]octan-8-yl group . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve advanced organic chemistry techniques. The 8-azabicyclo[3.2.1]octane scaffold, for example, has been the subject of research directed towards its preparation in a stereoselective manner . Enantioselective construction of this scaffold has been achieved through various methodologies .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple cyclic structures. The 8-azabicyclo[3.2.1]octane is a bicyclic structure with a nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The 8-azabicyclo[3.2.1]octane scaffold has been involved in asymmetric 1,3-dipolar cycloadditions .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it is similar to other tropane alkaloids, it may interact with biological receptors or enzymes .

Future Directions

Future research could focus on the synthesis and characterization of this compound, as well as exploring its potential applications. This could include investigating its biological activity, given the known activities of other tropane alkaloids .

properties

IUPAC Name

1-adamantyl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FNO/c19-14-6-15-1-2-16(7-14)20(15)17(21)18-8-11-3-12(9-18)5-13(4-11)10-18/h11-16H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAANSWIPBXYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C34CC5CC(C3)CC(C5)C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Adamantane-1-carbonyl)-3-fluoro-8-azabicyclo[3.2.1]octane

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